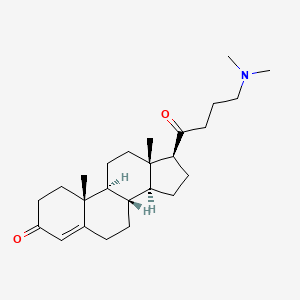![molecular formula C27H28FNO4 B1179012 Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate CAS No. 147008-20-6](/img/structure/B1179012.png)
Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinyl-related compounds often involves cyclization reactions. For example, cyclization of certain hydroxyphenyl ketone oximes can lead to the formation of quinolin-8-ols, which may be relevant to the synthesis of quinolinyl components in this compound (Uchiyama et al., 1998).
Molecular Structure Analysis
The molecular structure of such a compound is likely complex, with the quinoline moiety contributing aromaticity and the cyclopropyl group adding strain to the molecule. The presence of fluorophenyl groups can influence the electron distribution and reactivity of the molecule. Structural analysis would focus on the conformational preferences influenced by these groups and the overall molecular geometry.
Chemical Reactions and Properties
The presence of multiple functional groups in this compound suggests a variety of chemical reactions it could undergo. For instance, the ethyl ester group could be involved in hydrolysis reactions, while the enoate moiety might participate in cycloaddition reactions, as seen with other similar compounds (Patrick et al., 2011).
Applications De Recherche Scientifique
Crystal Packing and Interactions : A study by Zhang, Wu, and Zhang (2011) examined the crystal packing of a similar compound, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, and found it to utilize rare N⋯π and O⋯π interactions along with hydrogen bonds, forming a double-ribbon structure (Zhang, Wu, & Zhang, 2011).
Quinoline-based HMG-CoA Reductase Inhibitors : Suzuki et al. (2001) synthesized a series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives, similar in structure to the compound , for evaluating their potential as HMG-CoA reductase inhibitors. The study found that specific structural elements, like 4-fluorophenyl and cyclopropyl groups, significantly influence the activity of these compounds (Suzuki et al., 2001).
Furan Ring Formation : Pomeisl et al. (2007) explored the synthesis of 3-fluorofuran-2(5H)-ones, using compounds structurally related to Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate. The study highlighted an efficient method for converting noncyclisable Z isomers into target furan derivatives (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Synthesis of Pitavastatin Intermediate : Zhixiang (2008) described the synthesis of an intermediate compound for pitavastatin, a drug used for lowering blood lipids. The process involved ethyl 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-yl-carboxylate, a compound with similarities to the one , highlighting its potential in pharmaceutical synthesis (Zhixiang, 2008).
Antibacterial Properties : Research by Abu-Sheaib et al. (2008) synthesized new heterocyclic compounds, including ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates, showing the potential for antimicrobial applications of compounds structurally related to Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate (Abu-Sheaib et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound, also known as (E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, is a complex molecule that may interact with multiple targetsIt’s worth noting that both indole and quinoline derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole and quinoline derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities reported for indole derivatives , it can be hypothesized that this compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
ethyl (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUQAXOHCVNUMX-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(CC(/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate | |
CAS RN |
172336-32-2 |
Source


|
| Record name | 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, ethyl ester, (3R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



